molecular formula C12H17NO2 B13351299 Benzyl (S)-2-aminopentanoate

Benzyl (S)-2-aminopentanoate

Cat. No.: B13351299
M. Wt: 207.27 g/mol
InChI Key: WPAVHKMJWQCKLE-NSHDSACASA-N
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Description

Benzyl (S)-2-aminopentanoate is an ester derivative of the non-proteinogenic amino acid (S)-2-aminopentanoic acid. The compound features a benzyl ester group (-O-benzyl) at the carboxylic acid position, which is commonly employed in organic synthesis to protect reactive functional groups during multi-step reactions .

The (S)-configuration at the alpha-carbon is critical for its stereochemical interactions in biological systems, particularly in drug design and peptide synthesis. The benzyl group enhances lipophilicity compared to the free amino acid, improving membrane permeability and stability under acidic conditions . This compound is primarily utilized as an intermediate in the synthesis of bioactive molecules, including peptide-based therapeutics and enzyme inhibitors.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

benzyl (2S)-2-aminopentanoate

InChI

InChI=1S/C12H17NO2/c1-2-6-11(13)12(14)15-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,13H2,1H3/t11-/m0/s1

InChI Key

WPAVHKMJWQCKLE-NSHDSACASA-N

Isomeric SMILES

CCC[C@@H](C(=O)OCC1=CC=CC=C1)N

Canonical SMILES

CCCC(C(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-2-aminopentanoate typically involves the esterification of (S)-2-aminopentanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Mechanism of Action

The mechanism of action of Benzyl (S)-2-aminopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The (S)-2-aminopentanoate moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Methyl (2S)-2-aminopentanoate

  • Key Features : The methyl ester variant replaces the benzyl group with a smaller methyl group, reducing molecular weight (131.17 g/mol vs. ~207.27 g/mol for benzyl ester) and increasing volatility .
  • Applications : Less commonly used in drug synthesis due to its lower stability in acidic/basic conditions compared to benzyl esters.

(2S)-2-aminopentanoic acid

  • CAS : 6600-40-4 .
  • Molecular Weight : 117.15 g/mol.
  • Key Features: The free amino acid lacks the ester group, resulting in higher polarity and reduced cellular uptake. It serves as a precursor for ester derivatives like Benzyl (S)-2-aminopentanoate.

Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-yl)oxy)pentanoate

  • CAS : 152338-32-4 .
  • Molecular Formula: C₆H₅CH₂OOC-(CH₂)₃-CH(NH₂)-O-(C₈H₄NO₂).
  • Key Features : The addition of a dioxoisoindolinyloxy group increases molecular weight (368.38 g/mol) and introduces hydrogen-bonding sites, enhancing target specificity in enzyme inhibition studies.

Benzyl 2-[[(2S)-2-[[2-(tert-Butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate

  • CAS : 118700-52-0 .
  • Molecular Weight : 435.51 g/mol.
  • Key Features : Incorporates a tert-butoxycarbonyl (Boc)-protected amine and branched alkyl chain, making it a versatile intermediate for peptide coupling and solid-phase synthesis.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Not explicitly listed C₁₂H₁₇NO₂ 207.27* Drug intermediate, peptide synthesis
Methyl (2S)-2-aminopentanoate Not listed C₆H₁₃NO₂ 131.17 Lab-scale organic reactions
(2S)-2-aminopentanoic acid 6600-40-4 C₅H₁₁NO₂ 117.15 Precursor for ester derivatives
Benzyl (S)-2-amino-5-(dioxoisoindolinyloxy)pentanoate 152338-32-4 C₂₀H₂₀N₂O₅ 368.38 Enzyme inhibitor development
Benzyl Boc-protected derivative 118700-52-0 C₂₂H₃₃N₃O₆ 435.51 Peptide coupling, combinatorial chemistry

*Calculated based on structural inference.

Q & A

Q. What are the common synthetic routes for preparing Benzyl (S)-2-aminopentanoate, and how is enantiomeric purity ensured?

this compound is synthesized via esterification of (S)-2-aminopentanoic acid with benzyl alcohol. Key steps include:

  • Amino group protection : Use of Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent side reactions during esterification .
  • Esterification : Acid-catalyzed (e.g., H₂SO₄) or enzyme-mediated (e.g., lipases) reactions. Enzymatic methods often improve stereoselectivity .
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Enantiomeric purity verification : Chiral HPLC or polarimetry to confirm >99% enantiomeric excess (ee). For example, chiral columns like Chiralpak® IA/IB separate (S) and (R) enantiomers .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms ester bond formation (e.g., benzyloxy protons at δ 5.1–5.3 ppm) and amino group protection .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 236.1 for C₁₂H₁₇NO₂) .
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Q. How does solvent choice impact the stability of this compound during storage?

  • Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may accelerate hydrolysis.
  • Non-polar solvents (e.g., hexane, ethyl acetate) reduce degradation.
  • Storage recommendations : –20°C under inert gas (N₂/Ar) in amber vials to prevent oxidation and moisture uptake .

Advanced Research Questions

Q. How can experimental design optimize reaction conditions for synthesizing this compound?

  • Uniform experimental design (UED) : Systematically varies parameters like temperature (40–80°C), catalyst loading (1–5 mol%), and molar ratio (alcohol:acid = 1:1 to 3:1) to identify optimal conditions .
  • Data mining : Machine learning models (e.g., random forests) predict yield trends from historical data. For example, ammonium cerium phosphate catalysts may achieve >90% conversion at 60°C with 3:1 molar ratio .
  • Response surface methodology (RSM) : Models interactions between variables to maximize yield and minimize side products .

Q. What mechanistic insights explain the role of catalysts in enantioselective synthesis?

  • Enzymatic catalysis : Lipases (e.g., Candida antarctica Lipase B) stabilize the transition state via hydrogen bonding, favoring (S)-enantiomer formation. Kinetic resolution of racemic mixtures can achieve >95% ee .
  • Homogeneous acid catalysts : Sulfonic acid resins (e.g., Amberlyst®) protonate the carbonyl oxygen, accelerating nucleophilic attack by benzyl alcohol. However, racemization risks require careful pH control (<4) .

Q. How can computational modeling predict degradation pathways of this compound under physiological conditions?

  • Density functional theory (DFT) : Calculates bond dissociation energies (BDEs) to identify labile sites (e.g., ester bond hydrolysis at ΔG‡ = 25–30 kcal/mol) .
  • Molecular dynamics (MD) : Simulates interactions with water molecules to model hydrolysis kinetics. For example, simulations predict t₁/₂ of 48 hours at pH 7.4 .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported optimal reaction temperatures?

Conflicting data (e.g., 60°C vs. 80°C for maximum yield) may arise from:

  • Catalyst differences : Enzymes denature above 60°C, while chemical catalysts tolerate higher temperatures .
  • Solvent effects : High-boiling solvents (e.g., toluene) enable reflux at elevated temperatures without evaporation.
  • Resolution : Replicate experiments under controlled conditions (same catalyst, solvent, and equipment) and validate with in situ FT-IR to monitor real-time progress .

Methodological Tables

Q. Table 1. Comparison of Catalysts for this compound Synthesis

CatalystYield (%)ee (%)ConditionsReference
Lipase B (CAL-B)859940°C, 24 h, tert-butanol
H₂SO₄7850*80°C, 6 h, toluene
Amberlyst® 15829060°C, 12 h, DCM
*Racemic mixture without chiral resolution.

Q. Table 2. Key Analytical Parameters for Characterization

TechniqueCritical ParametersTarget Data
Chiral HPLCColumn: Chiralpak® IB; Mobile phase: Hexane/IPA (90:10)Retention time: (S)-enantiomer = 8.2 min
HRMSIonization: ESI+; Resolution: 30,000[M+H]⁺ = 236.1284 (C₁₂H₁₈NO₂⁺)
¹H NMR (400 MHz, CDCl₃)δ 5.15 (s, 2H, CH₂Ph), δ 1.45 (s, 9H, Boc)Integration ratios confirm purity

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